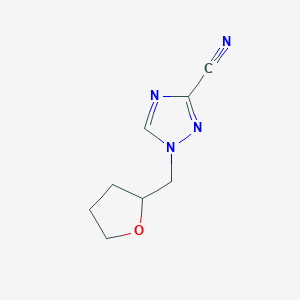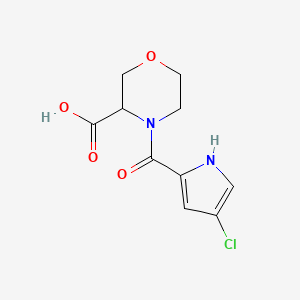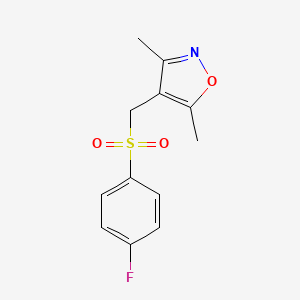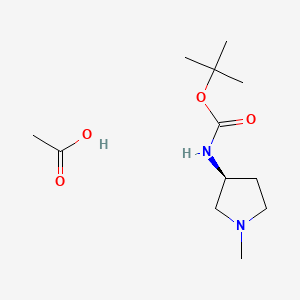
tert-Butyl (S)-(1-methylpyrrolidin-3-yl)carbamate acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (S)-(1-methylpyrrolidin-3-yl)carbamate acetate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a methylpyrrolidine moiety, and an acetate group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-(1-methylpyrrolidin-3-yl)carbamate acetate typically involves the protection of amino groups using tert-butyl carbamates. The formation of Boc-protected amines and amino acids can be conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride di-tert-butyl dicarbonate (Boc2O) . The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .
Industrial Production Methods: Industrial production methods for this compound may involve the use of flow microreactor systems, which are more efficient, versatile, and sustainable compared to batch processes .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (S)-(1-methylpyrrolidin-3-yl)carbamate acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as KMnO4 and OsO4.
Reduction: Reduction reactions can be carried out using H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, and NaBH4.
Substitution: Substitution reactions can involve nucleophiles like RLi, RMgX, RCuLi, and electrophiles like RCOCl, RCHO, and CH3I.
Common Reagents and Conditions: Common reagents used in these reactions include di-tert-butyl dicarbonate (Boc2O), trifluoroacetic acid (TFA), and various bases and nucleophiles .
Major Products: The major products formed from these reactions include Boc-protected amines, tetrasubstituted pyrroles, and other functionalized derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl (S)-(1-methylpyrrolidin-3-yl)carbamate acetate is used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology: In biological research, this compound is used as a protecting group for amino acids and peptides, facilitating the study of protein synthesis and function .
Medicine: In medicine, this compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require protection of amino groups .
Industry: Industrially, this compound is used in the production of various chemicals and materials, including lacquers, enamels, inks, adhesives, thinners, and industrial cleaners .
Mechanism of Action
The mechanism of action of tert-Butyl (S)-(1-methylpyrrolidin-3-yl)carbamate acetate involves the protection of amino groups through the formation of carbamates. The tert-butyl group provides steric hindrance, making the compound stable under various conditions. The Boc group can be removed under acidic conditions, releasing the free amine .
Comparison with Similar Compounds
tert-Butyl carbamate: Used in similar applications as a protecting group for amines.
tert-Butyl acetate: Used as a solvent in the production of lacquers, enamels, inks, adhesives, thinners, and industrial cleaners.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A potential precursor to biologically active natural products like Indiacen A and Indiacen B.
Uniqueness: tert-Butyl (S)-(1-methylpyrrolidin-3-yl)carbamate acetate is unique due to its specific structure, which combines a tert-butyl group, a methylpyrrolidine moiety, and an acetate group. This combination provides unique reactivity and stability, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C12H24N2O4 |
|---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
acetic acid;tert-butyl N-[(3S)-1-methylpyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C10H20N2O2.C2H4O2/c1-10(2,3)14-9(13)11-8-5-6-12(4)7-8;1-2(3)4/h8H,5-7H2,1-4H3,(H,11,13);1H3,(H,3,4)/t8-;/m0./s1 |
InChI Key |
BMQSOSBBOFIIHQ-QRPNPIFTSA-N |
Isomeric SMILES |
CC(=O)O.CC(C)(C)OC(=O)N[C@H]1CCN(C1)C |
Canonical SMILES |
CC(=O)O.CC(C)(C)OC(=O)NC1CCN(C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


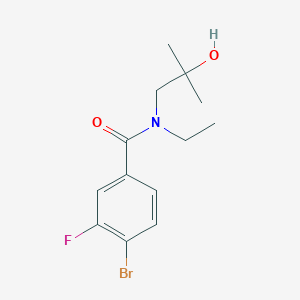
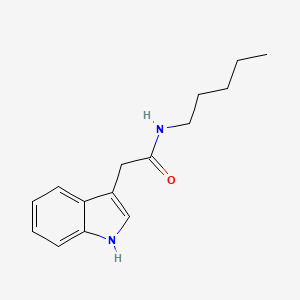
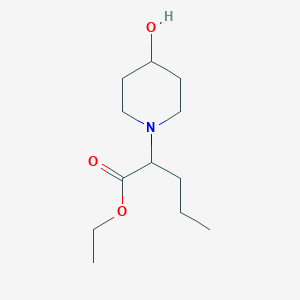
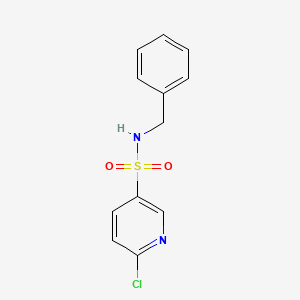
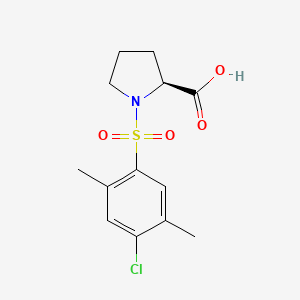
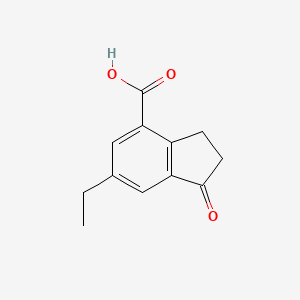
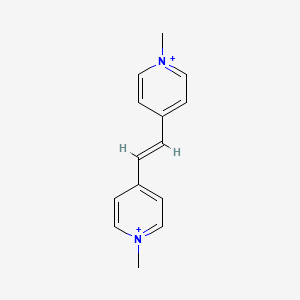
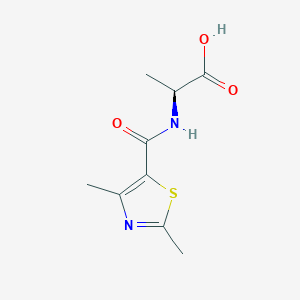
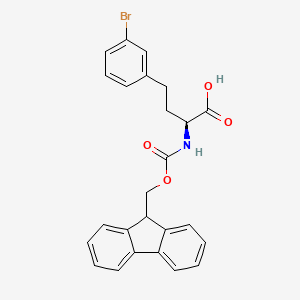
![4-(Bicyclo[1.1.1]pentan-1-yl)-3-oxobutanenitrile](/img/structure/B14907405.png)
![2-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetohydrazide](/img/structure/B14907417.png)
